(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound belongs to the benzothiazole-2-ylidene benzamide class, characterized by a planar benzo[d]thiazol-2(3H)-ylidene core linked to a benzamide moiety via an imine bond in the Z-configuration. Key structural features include:
- Bromine at position 2 of the benzamide ring.
- Chlorine at position 6 of the benzothiazole ring.
- A 2-ethoxyethyl group at position 3 of the benzothiazole, enhancing hydrophilicity and conformational flexibility.
The Z-configuration stabilizes the molecule through intramolecular interactions, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2S/c1-2-24-10-9-22-15-8-7-12(20)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBKGBXXWEWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The process may include:
Formation of Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Ethoxyethyl Groups: Chlorination can be performed using reagents like thionyl chloride, while the ethoxyethyl group can be introduced through an alkylation reaction.
Bromination: The bromine atom is introduced using brominating agents such as bromine or N-bromosuccinimide (NBS).
Formation of Benzamide: The final step involves the reaction of the benzothiazole derivative with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural framework that includes:
- Benzothiazole Core : A heterocyclic structure containing sulfur and nitrogen, known for its biological activity.
- Bromine and Chlorine Substituents : These halogen atoms enhance the compound's reactivity and biological properties.
- Ethoxyethyl Side Chain : This moiety improves solubility and bioavailability.
Medicinal Chemistry
The compound is being explored for its potential as an anticancer agent due to the presence of the benzothiazole moiety, which is associated with various pharmacological activities.
Case Study: Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. In vitro studies indicate that (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Biological Studies
This compound serves as a valuable biological probe for studying enzyme inhibition and receptor binding interactions.
Material Science
The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics.
Application Example
Research into polymer composites incorporating benzothiazole derivatives has shown enhanced thermal stability and electrical conductivity, suggesting potential applications in electronic devices .
Chemical Synthesis
This compound can act as a building block for synthesizing more complex molecules, facilitating the development of novel chemical entities with desired properties.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the benzothiazole core.
- Introduction of the ethoxyethyl group via alkylation.
- Formation of the ylidene structure through condensation reactions.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Similar structure with bromine | Anticancer |
| (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Chlorine substitution instead of bromine | Antimicrobial |
| (Z)-N-(6-fluoro-3-(2-propoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | Fluorine substitution; different side chain | Antiviral |
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent positions, electronic properties, and steric profiles. Below is a comparative analysis:
Substituent Impact:
- Methylsulfonyl (): Introduces strong electron-withdrawing effects, improving solubility and interaction with polar residues in enzymes.
- Position 3 of Benzothiazole :
- Benzamide Substituents: 2-Bromo (Target and ): Moderately electron-withdrawing; bromine’s size may hinder rotation or interaction with hydrophobic pockets.
Reactivity Trends
- Bromine in position 2 of the benzamide (Target) is less reactive toward nucleophilic substitution compared to bromine in imidazothiadiazole derivatives (e.g., ), where steric and electronic factors facilitate substitution by amines. The benzothiazole core in the target compound likely stabilizes the bromine via resonance, reducing its susceptibility to displacement .
Pharmacological Considerations
- Methylsulfonyl derivatives () : Often explored as kinase inhibitors due to their polar interactions.
- Sulfonamide-containing analogs () : Linked to antimicrobial or anti-inflammatory activity in preclinical studies.
- The target’s chlorine and 2-ethoxyethyl groups may optimize blood-brain barrier penetration or reduce toxicity compared to brominated analogs.
Biological Activity
(Z)-2-bromo-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A bromine atom at the 2-position,
- A chlorine atom at the 6-position of the benzothiazole ring,
- An ethoxyethyl side chain contributing to its lipophilicity and potential bioactivity.
This unique combination of substituents enhances its reactivity and interaction with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation, particularly in cancer cells.
- Receptor Modulation: It can bind to various receptors, altering their activity and influencing signaling pathways associated with disease progression.
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of various benzothiazole derivatives on tumorigenic cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types. For instance, derivatives showed selective cytotoxicity against the WI-38 VA-13 subline without affecting normal cells . -
Antimicrobial Properties:
The compound was tested against a panel of bacterial strains, revealing substantial antibacterial activity. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound in antimicrobial drug development . -
Antioxidant and Anti-inflammatory Effects:
In vitro assays demonstrated that this compound could effectively scavenge reactive oxygen species (ROS) and inhibit 5-lipoxygenase (LO), an enzyme involved in inflammatory responses. These findings highlight its potential in treating oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
